(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone
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Overview
Description
(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a piperidinylsulfonylphenyl group, and a dihydropyrrolopyrazolyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, halogenating agents, and coupling catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound, which can be further utilized in different applications .
Scientific Research Applications
(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, used in organic synthesis.
Metal Sandwich Systems: Complexes formed from the assembly of metal ions with aromatic compounds, used in materials science.
Properties
IUPAC Name |
(3-chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3S/c1-17-9-10-22(34(32,33)28-12-4-3-5-13-28)18(2)23(17)29-14-11-20-16-27-30(24(20)29)25(31)19-7-6-8-21(26)15-19/h6-10,15-16H,3-5,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWSQFXJIPPWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)C)N3CCC4=C3N(N=C4)C(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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